

# An In-depth Technical Guide to Isopentaquine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Isopentaquine*

Cat. No.: *B1672269*

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For Researchers, Scientists, and Drug Development Professionals

**Isopentaquine** is a synthetic compound belonging to the 8-aminoquinoline class of molecules, historically investigated for its antimalarial properties.<sup>[1]</sup> As a derivative of quinoline, its therapeutic potential, particularly against the relapsing forms of malaria caused by *Plasmodium vivax*, has been a subject of scientific inquiry.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known mechanistic insights of **isopentaquine**, tailored for professionals in drug discovery and development.

## Chemical Identity and Structure

The unique molecular architecture of **isopentaquine** features a quinoline core substituted with a methoxy group and a branched alkylamino side chain, which is believed to contribute to its pharmacological profile.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Isopentaquine**

Identifier	Value
IUPAC Name	4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine[1]
CAS Number	529-73-7[1][3][4][5][6][7]
Molecular Formula	C <sub>18</sub> H <sub>27</sub> N <sub>3</sub> O[1][3][4][5][6][7]
Molecular Weight	301.43 g/mol [4][5][7]
Canonical SMILES	<chem>CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=C</chem> <chem>C=N2[1][6]</chem>
InChI Key	FXVNYPZBTGPKQO-UHFFFAOYSA-N[1][4][6]
Synonyms	SN 13,274, 8-(4-(isopropylamino)-1-methylbutylamino)-6-methoxyquinoline[3][4]

## Physicochemical Properties

The physicochemical properties of **isopentaquine** influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Physicochemical Data for **Isopentaquine**

Property	Value	Reference
Appearance	Solid powder	[1][4]
Solubility	Soluble in DMSO; slightly soluble in water, with enhanced solubility in acidic conditions. Negligible solubility in diethyl ether.	[1]
Density	1.056 g/cm <sup>3</sup>	[3]
Boiling Point	467.4 °C at 760 mmHg	[3]
Flash Point	236.5 °C	[3]
Refractive Index	1.575	[3]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	[3][6]
XLogP3	3.7	[3]

## Mechanism of Action

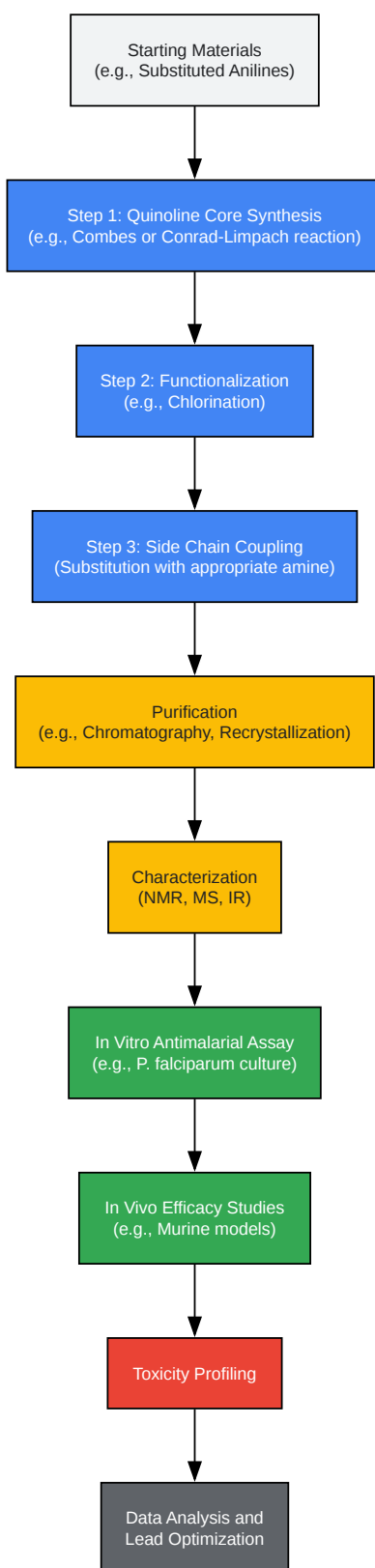
The precise mechanism of action for **isopentaquine** has not been fully elucidated. However, like other 8-aminoquinolines, it is thought to exert its antimalarial effects by interfering with parasitic processes.[1] Research suggests that these compounds may disrupt the parasite's DNA replication, hindering its growth and proliferation.[1] One proposed mechanism involves the binding of **isopentaquine** to the parasite's nucleic acids, which inhibits essential cellular functions.[1] Additionally, it is hypothesized that **isopentaquine** may be oxidized to reactive metabolites that contribute to its biological activity.[1] The quinoline class of antimalarials, in general, is known to interfere with hemoglobin digestion within the parasite's food vacuole, leading to a buildup of toxic heme.[8][9][10]

## Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **isopentaquine** are not extensively available in the public domain. However, the general synthetic strategy for 8-aminoquinolines involves a multi-step process. A generalized workflow for the synthesis and evaluation of a quinoline-based antimalarial compound is outlined below.

## Generalized Synthesis and Evaluation Workflow

The synthesis of quinoline-based antimalarials typically begins with the construction of the core quinoline ring system, followed by the introduction of the characteristic side chain. Subsequent purification and characterization are essential to ensure the identity and purity of the final compound before it undergoes biological evaluation.



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